

# A Head-to-Head Comparison of FAAH Inhibitors: JNJ-42165279 and URB597

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## Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

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This guide provides a comprehensive, data-driven comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors: JNJ-42165279 and URB597. By objectively presenting their performance based on available experimental data, this document aims to inform research and development decisions in the field of endocannabinoid system modulation.

## Introduction

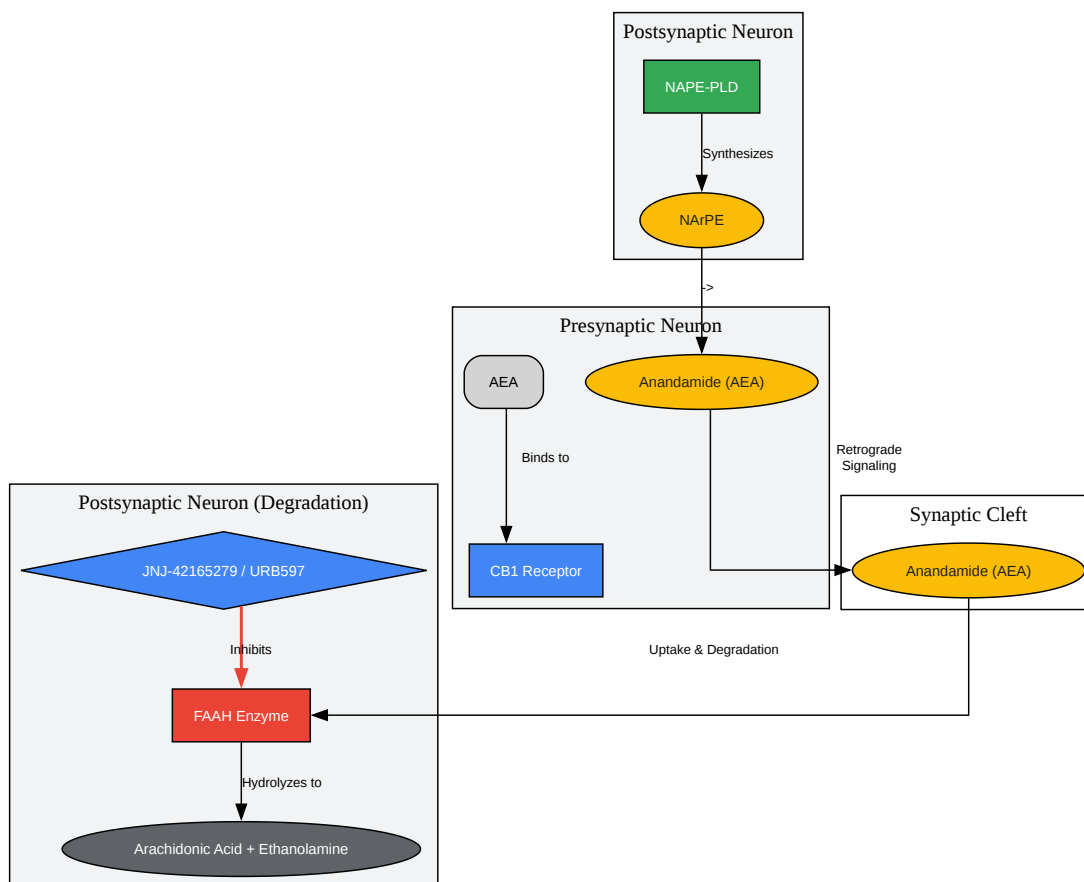
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA and other FAAs, potentiating their signaling and offering therapeutic potential for a range of conditions, including anxiety disorders, depression, and pain.[1][2] JNJ-42165279, developed by Janssen Pharmaceutica, and URB597 are two well-characterized FAAH inhibitors that have been extensively studied preclinically, with JNJ-42165279 also advancing to clinical trials.[3] This guide will compare these two compounds based on their mechanism of action, potency, in vivo efficacy, and pharmacokinetic properties.

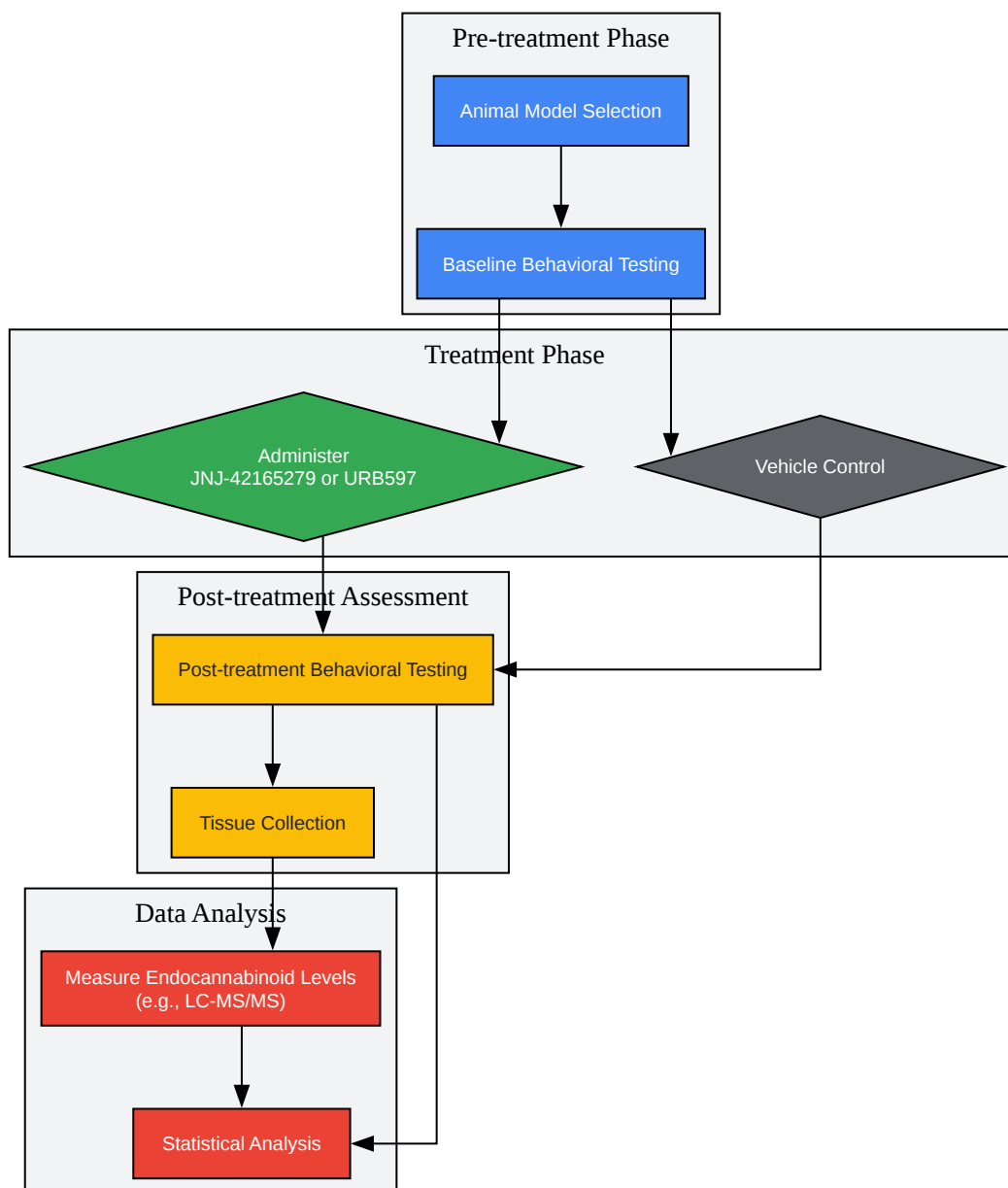
## Mechanism of Action

Both JNJ-42165279 and URB597 act as inhibitors of the FAAH enzyme.[3][4] This inhibition leads to an accumulation of anandamide and other fatty acid amides in both the central nervous system and the periphery.[4][5]

JNJ-42165279 is described as a potent, selective, and covalently binding but slowly reversible inhibitor of FAAH.[3][5][6] In contrast, URB597 is characterized as a potent, selective, and irreversible inhibitor of FAAH.[4] While both effectively block FAAH activity, the nature of their binding to the enzyme differs, which may have implications for their duration of action and potential for off-target effects. Some studies suggest that URB597 may also have FAAH-independent and CB1-receptor-independent effects.[7]

Below is a diagram illustrating the general signaling pathway affected by FAAH inhibition.





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